Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride
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Overview
Description
Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a methylamino group and a propanoate ester. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 1-phenylcyclopentylmethanol with a suitable amine, such as methylamine, under acidic conditions to form the intermediate 1-phenylcyclopentylmethylamine.
Esterification: The intermediate is then reacted with methyl 3-bromopropanoate in the presence of a base, such as sodium hydroxide, to form the ester linkage, resulting in Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1-phenylcyclohexyl)methylamino]propanoate;hydrochloride
- 3-[(1-phenylcyclopentyl)methylamino]propanenitrile
Uniqueness
Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride is unique due to its specific structural features, such as the phenylcyclopentyl group and the propanoate ester. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-19-15(18)9-12-17-13-16(10-5-6-11-16)14-7-3-2-4-8-14;/h2-4,7-8,17H,5-6,9-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXMVMNIQXMSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1(CCCC1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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